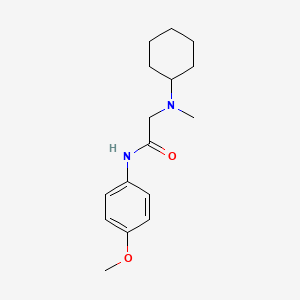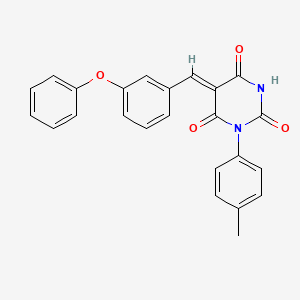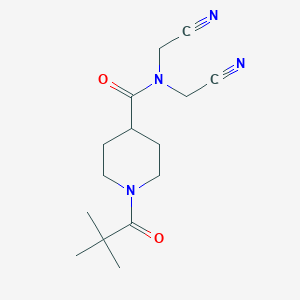![molecular formula C24H30N2O3S B4579081 N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical processes including condensation, acylation, and amide formation reactions. For example, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides, highlighting the importance of substituent groups in achieving desired biological activities (Morgan et al., 1990). This approach could be analogous to the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, where specific substituents are introduced to impart unique chemical and physical properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives significantly influences their chemical reactivity and physical properties. Luo and Huang (2004) detailed the solid-phase synthesis and crystal structure of N-p-Methylbenzyl benzamide, providing insights into the intermolecular interactions and molecular packing in the crystal lattice (Luo & Huang, 2004). Such structural analyses are critical for understanding the behavior of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in different environments.
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of reactive amide and aromatic moieties. The chemical reactivity can be tailored through substitution at the benzene ring or the amide nitrogen, as seen in the synthesis of complex molecules with specific biological activities (Ellingboe et al., 1992).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for the compound's application in different fields, affecting its formulation, stability, and handling characteristics. Studies on similar compounds provide a basis for predicting the behavior of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide under various conditions.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, define their utility in chemical synthesis and other applications. The presence of the amide functional group and substituents on the aromatic ring contribute to the compound's reactivity and interaction with biological targets, as demonstrated in the synthesis and application of various benzamide derivatives (Cioffi et al., 2013; Cioffi et al., 2016).
Applications De Recherche Scientifique
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, closely related to the target compound, has shown that these compounds exhibit cardiac electrophysiological activity similar to potent selective class III agents. These findings suggest potential applications in developing treatments for cardiac arrhythmias (Morgan et al., 1990).
Novel Insecticides
Flubendiamide, which shares a similar sulfonamide functional group with the target compound, has been identified as a novel class of insecticide with a unique chemical structure. Its high efficacy against lepidopterous pests, including resistant strains, and its safety for non-target organisms, point towards its application in integrated pest management programs (Tohnishi et al., 2005).
Biological Activity Against Microorganisms
Studies on derivatives of arylamides, similar to the target compound, have shown biological activity against bacteria and fungi. These compounds have been evaluated for their bactericidal and fungicidal activities, suggesting their potential use in developing new antimicrobial agents (Konovalova et al., 2021).
Anticonvulsant Activity
Research on 4-aminobenzamides, which are structurally related to the target compound, has revealed anticonvulsant effects. These compounds have been evaluated against seizures induced by electroshock and pentylenetetrazole, indicating their potential as anticonvulsant agents (Clark et al., 1984).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide inhibitors, which share a functional group with the target compound, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These inhibitors exhibit nanomolar inhibitory concentrations, suggesting their potential application in treating conditions associated with altered carbonic anhydrase activity (Supuran et al., 2013).
Solid-State Structures
Studies on the solid-state structures of compounds like glibenclamide, which share structural features with the target compound, provide insights into their conformation and stability. Understanding these aspects is crucial for the development of pharmaceuticals and materials (Sanz et al., 2012).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-19-8-6-7-11-22(19)18-26(30(2,28)29)23-14-12-21(13-15-23)24(27)25-17-16-20-9-4-3-5-10-20/h6-9,11-15H,3-5,10,16-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTYLSXVJDNQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)
![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4579014.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)

![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)
![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)
![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)

![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)
![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)